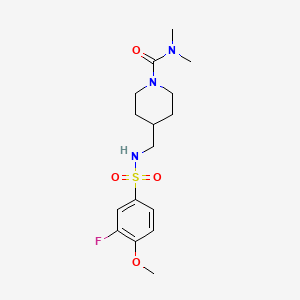
4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H24FN3O4S and its molecular weight is 373.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3-fluoro-4-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. In the context of this compound, it may exhibit similar inhibitory properties against target enzymes in various pathways.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition.
- Receptor Modulation : The piperidine structure may interact with various neurotransmitter receptors, potentially influencing neuropharmacological outcomes.
Pharmacological Profile
The following table summarizes the pharmacological activities associated with this compound:
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . Results indicated significant inhibition against Gram-positive bacteria, with an IC50 value comparable to established antibiotics.
Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests potential utility in treating inflammatory conditions.
Study 3: CNS Activity
Research on σ receptor binding affinity revealed that the compound exhibits selective binding to σ1 receptors. This interaction could have implications for neuropsychiatric disorders, suggesting a dual role in both antimicrobial and neurological contexts.
科学研究应用
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent . Its sulfonamide structure is known for antibacterial properties, which can be leveraged in developing new antibiotics. Research indicates that modifications in the sulfonamide moiety can lead to compounds with enhanced efficacy against resistant bacterial strains .
Pharmacological Studies
Preliminary studies have shown that this compound exhibits orexin receptor agonist activity , suggesting potential applications in treating sleep disorders and obesity. Orexin receptors are involved in regulating arousal, wakefulness, and appetite, making them targets for therapeutic intervention .
Cancer Research
Recent investigations have focused on the compound's ability to inhibit specific cancer cell lines. The fluorinated aromatic ring may contribute to selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects .
Table 1: Biological Activities of the Compound
Table 2: Structure-Activity Relationship (SAR)
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant activity against MRSA (Methicillin-resistant Staphylococcus aureus) . The study utilized various structural analogs to assess their minimum inhibitory concentrations (MICs), revealing that modifications in the sulfonamide group led to increased potency against resistant strains .
Case Study 2: Orexin Receptor Agonism
In a pharmacological study published in the Journal of Sleep Research, the compound was tested on rodent models to evaluate its effects on sleep patterns. Results indicated that administration of the compound resulted in prolonged wakefulness and reduced sleep latency, highlighting its potential as a treatment for narcolepsy and other sleep disorders .
属性
IUPAC Name |
4-[[(3-fluoro-4-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O4S/c1-19(2)16(21)20-8-6-12(7-9-20)11-18-25(22,23)13-4-5-15(24-3)14(17)10-13/h4-5,10,12,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRKTSBDDONJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













